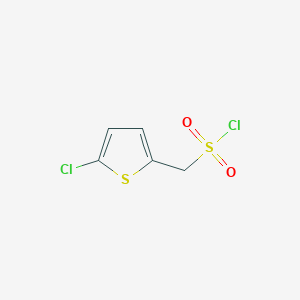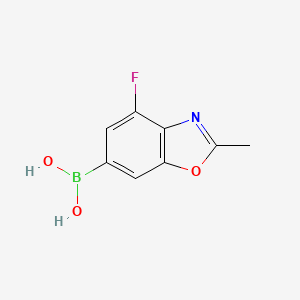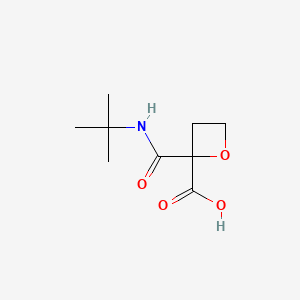
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether.
Métodos De Preparación
The synthesis of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of oxetane derivatives . Additionally, the compound can be synthesized through the reaction of tert-butyl isocyanate with oxetane-2-carboxylic acid under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the cleavage of the oxetane ring to form linear or branched products .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique physicochemical properties . They are also used as building blocks in the synthesis of more complex molecules. In materials science, oxetane-containing compounds are investigated for their potential use in polymer synthesis and as monomers for creating novel materials . Additionally, the compound’s stability and reactivity make it a valuable tool in various chemical research applications.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, depending on the specific context and application.
Comparación Con Compuestos Similares
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be compared with other oxetane derivatives, such as oxetane-2-carboxylic acid and its esters . These compounds share the oxetane ring structure but differ in their substituents, which can influence their reactivity and applications. The presence of the tert-butylcarbamoyl group in this compound provides unique steric and electronic properties that can enhance its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)10-6(11)9(7(12)13)4-5-14-9/h4-5H2,1-3H3,(H,10,11)(H,12,13) |
Clave InChI |
SZTFSSHIBNTXIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1(CCO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


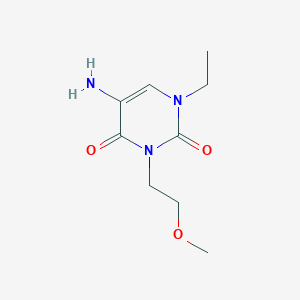
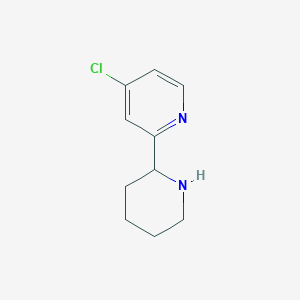
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
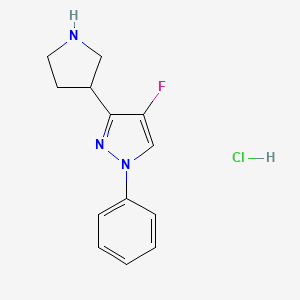
![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
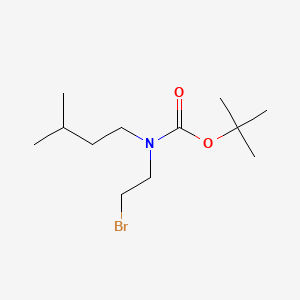
amine dihydrochloride](/img/structure/B13485371.png)
![methyl 3-[(3R)-pyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B13485374.png)

![2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13485405.png)
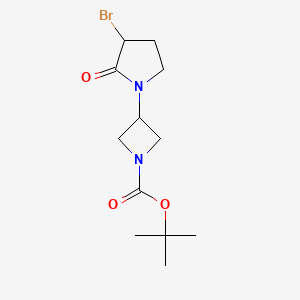
![2-[(4-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13485412.png)
